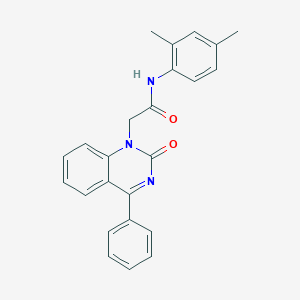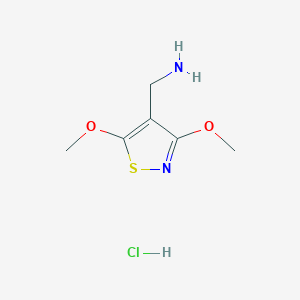![molecular formula C11H11F3N2O2 B2905615 N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide CAS No. 1097586-79-2](/img/structure/B2905615.png)
N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide: is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as Fluralaner, a systemic insecticide and acaricide. The compound’s molecular formula is C11H11F3N2O2, and it has a molecular weight of 260.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide involves the reaction of benzoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in developing new chemical entities.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes makes it a useful tool in biochemical assays.
Medicine: The compound has shown potential in medicinal chemistry, particularly in developing new drugs for treating parasitic infections. Its insecticidal and acaricidal properties are leveraged in veterinary medicine.
Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides. Its effectiveness in controlling pests makes it a valuable component in agricultural products.
Mechanism of Action
N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide exerts its effects by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) and L-glutamate-gated chloride channels (GluCls). This inhibition disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. The compound’s potency is comparable to that of fipronil, another GABA-antagonist insecticide.
Comparison with Similar Compounds
Fipronil: Another GABA-antagonist insecticide with similar mechanisms of action.
Imidacloprid: A neonicotinoid insecticide that targets nicotinic acetylcholine receptors.
Permethrin: A pyrethroid insecticide that affects sodium channels in nerve cells.
Uniqueness: N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide stands out due to its trifluoroethyl group, which enhances its stability and potency. Its dual inhibition of GABA and glutamate receptors provides a broader spectrum of activity compared to other insecticides.
Properties
IUPAC Name |
N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-16-9(17)6-15-10(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZAOINHRUSFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B2905532.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905536.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2905538.png)
![N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2905539.png)

![1-(4-fluorophenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2905542.png)

![N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide](/img/structure/B2905546.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2905547.png)


![2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2905553.png)
![N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2905554.png)
![3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2905555.png)
